(2-Methyl-1,3-oxazol-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

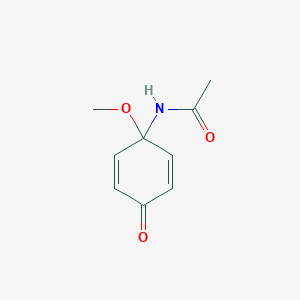

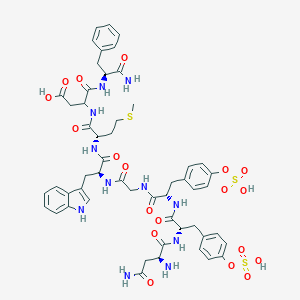

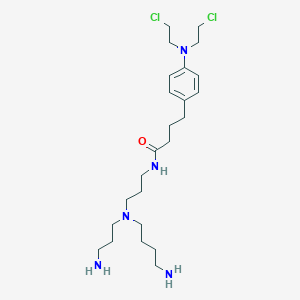

“(2-Methyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7NO2. It has a molecular weight of 168.19 . The compound is in solid form . The SMILES string for this compound is OCC1=COC©=N1 .

Synthesis Analysis

The synthesis of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, has been a topic of interest in medicinal chemistry . Oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .

Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are complex and varied. The structure of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, allows these compounds to engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Physical And Chemical Properties Analysis

“(2-Methyl-1,3-oxazol-4-yl)methanol” is a solid compound . The compound does not have a flash point, indicating that it is not flammable .

Applications De Recherche Scientifique

-

Medicinal Chemistry

- Oxazole derivatives have been found to have various biological activities . They are used in the field of medicinal chemistry for drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

- They serve as the structural basis for several drugs, including linezolid, an antibiotic used to treat certain bacterial infections, and raltegravir, an antiretroviral drug used in the treatment of HIV .

-

Anti-Corrosive Agent

-

Dyes

-

Anti-Ageing and Antioxidant

-

Metabolism Enhancing Agent

-

Pesticides and Herbicides

-

Pharmaceuticals

- Oxazole derivatives are a part of a number of medicinal compounds . They have been found to have various biological activities, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

- They serve as the structural basis for several drugs, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

-

Industrial Applications

-

Natural Product Chemistry

-

Polymers

-

Anti-Ageing and Antioxidant Agents

-

Metabolism Enhancing Agents

-

Pesticides and Herbicides

Safety And Hazards

Orientations Futures

The future directions for the research and development of “(2-Methyl-1,3-oxazol-4-yl)methanol” and other oxazole derivatives are promising. These compounds have been identified as functional lead molecules in modern medicinal chemistry . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDSEDYUPFTBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415960 |

Source

|

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,3-oxazol-4-yl)methanol | |

CAS RN |

141567-53-5 |

Source

|

| Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)